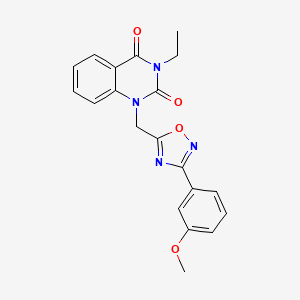

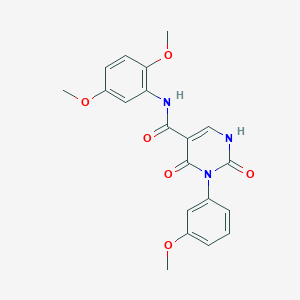

N-(5-iodo-3-methylpyridin-2-yl)furan-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

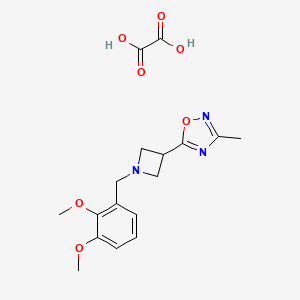

“N-(5-iodo-3-methylpyridin-2-yl)furan-2-carboxamide” is a chemical compound. It is an amide derivative containing furan rings . Amides are very common in nature and have remarkable applications in medicinal and biological fields .

Synthesis Analysis

The synthesis of amide derivatives containing furan rings can be achieved under mild synthetic conditions supported by microwave radiation . The reactions are carried out using 2-furoic acid, furfurylamine, and furfuryl alcohol . The reaction time, the solvent, and the amounts of the substrates are optimized .Molecular Structure Analysis

The crystal structure of “N-(5-iodo-3-methylpyridin-2-yl)furan-2-carboxamide” was elucidated by single crystal X-ray diffraction . In this molecule, the dihedral angle between furan and pyridine rings is 73.52(14)° . The compound crystallized in an orthorhombic lattice with a space group of Pca21 .Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of N-(5-iodo-3-methylpyridin-2-yl)furan-2-carboxamide, focusing on six unique applications, each with a detailed section:

Anticancer Research

N-(5-iodo-3-methylpyridin-2-yl)furan-2-carboxamide has shown potential as an anticancer agent. Its structure allows it to interact with various cellular targets, potentially inhibiting cancer cell proliferation and inducing apoptosis. Studies have indicated that halogenated compounds, like this one, can enhance the efficacy of chemotherapy by increasing the drug’s ability to penetrate cancer cells and disrupt their growth mechanisms .

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. The presence of iodine in its structure is known to enhance antimicrobial activity, making it effective against a range of bacterial and fungal pathogens. Research has shown that such compounds can disrupt microbial cell walls and inhibit essential enzymes, leading to the death of the microorganisms .

Neuroprotective Agents

Research into neurodegenerative diseases has explored the use of N-(5-iodo-3-methylpyridin-2-yl)furan-2-carboxamide as a neuroprotective agent. Its ability to modulate oxidative stress and inflammation in neural cells suggests it could be beneficial in treating conditions like Alzheimer’s and Parkinson’s diseases. The compound’s structure allows it to cross the blood-brain barrier, making it a promising candidate for further development .

Anti-inflammatory Applications

The compound has also been studied for its anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various tissues. This makes it a potential candidate for treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Antiviral Research

N-(5-iodo-3-methylpyridin-2-yl)furan-2-carboxamide has been explored for its antiviral properties. Its ability to interfere with viral replication and inhibit viral enzymes makes it a potential therapeutic agent against viruses like influenza and hepatitis. The iodine atom in its structure enhances its binding affinity to viral proteins, increasing its antiviral efficacy .

Enzyme Inhibition Studies

This compound has been used in enzyme inhibition studies, particularly targeting kinases and proteases. Its structure allows it to bind effectively to the active sites of these enzymes, inhibiting their activity. This application is crucial in drug discovery, as enzyme inhibitors are often used to treat various diseases, including cancer and cardiovascular disorders .

properties

IUPAC Name |

N-(5-iodo-3-methylpyridin-2-yl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9IN2O2/c1-7-5-8(12)6-13-10(7)14-11(15)9-3-2-4-16-9/h2-6H,1H3,(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKXNFGWQCSFOND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1NC(=O)C2=CC=CO2)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9IN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-iodo-3-methylpyridin-2-yl)furan-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-benzyl-N-(sec-butyl)-2-(2-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2720357.png)

![3-(3-Bromophenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2720363.png)

![N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2720365.png)

![4-methyl-1-(2-methylpropyl)-1H-pyrazolo[3,4-b]pyridin-6-yl 4-methylbenzene-1-sulfonate](/img/structure/B2720371.png)

![N-(3,5-dimethoxyphenyl)-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2720372.png)